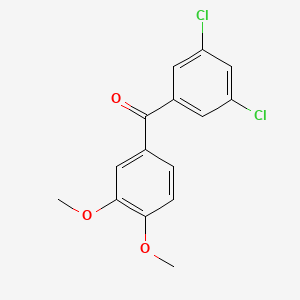

3,5-Dichloro-3',4'-dimethoxybenzophenone

Vue d'ensemble

Description

3,5-Dichloro-3’,4’-dimethoxybenzophenone is an organic compound with the molecular formula C15H12Cl2O3 It is a derivative of benzophenone, characterized by the presence of two chlorine atoms and two methoxy groups on the benzene rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-3’,4’-dimethoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3,5-dichlorobenzoyl chloride with 3,4-dimethoxyanisole in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of 3,5-Dichloro-3’,4’-dimethoxybenzophenone follows similar synthetic routes but with optimized conditions for higher yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

Substitution: The chlorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of benzyl alcohol derivatives.

Substitution: Formation of substituted benzophenone derivatives.

Applications De Recherche Scientifique

Organic Chemistry

- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including oxidation and substitution reactions, making it a versatile building block in organic synthesis.

- Antimicrobial Properties : Research has demonstrated that 3,5-Dichloro-3',4'-dimethoxybenzophenone exhibits significant antimicrobial activity against various microbial strains. Studies indicate effective inhibition at concentrations as low as 10 µg/mL, suggesting potential for developing new antimicrobial agents.

- Anticancer Research : The compound has been evaluated for its cytotoxic effects against cancer cell lines. In a comparative study, it showed an IC50 value comparable to established anticancer drugs like Doxorubicin, indicating promising prospects for further development in cancer therapies.

Medicinal Chemistry

- Pharmacophore Development : Investigations into the compound's interactions with biological targets have revealed potential applications in drug design and development. Its structural features may enhance binding affinity to specific receptors or enzymes involved in disease pathways.

Anticancer Research

A study focused on evaluating the cytotoxicity of various benzophenone derivatives found that this compound exhibited significant anticancer properties. The results indicated that it could effectively inhibit the proliferation of certain cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.

Antimicrobial Efficacy

In laboratory tests against multiple microbial strains, this compound demonstrated potent antimicrobial effects. The findings support its potential application in formulating new antimicrobial agents capable of combating resistant strains.

Mécanisme D'action

The mechanism of action of 3,5-Dichloro-3’,4’-dimethoxybenzophenone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its potential antimicrobial activity could involve disruption of bacterial cell wall synthesis or interference with metabolic processes.

Comparaison Avec Des Composés Similaires

3,4-Dichlorobenzophenone: Similar in structure but lacks the methoxy groups, which can affect its reactivity and applications.

3,5-Dimethoxybenzophenone: Lacks the chlorine atoms, leading to different chemical properties and uses.

4,4’-Dichlorobenzophenone: Chlorine atoms are positioned differently, affecting its chemical behavior.

Uniqueness: 3,5-Dichloro-3’,4’-dimethoxybenzophenone is unique due to the specific positioning of its chlorine and methoxy groups, which confer distinct chemical properties. This makes it particularly useful in applications requiring specific reactivity patterns, such as selective synthesis of complex organic molecules.

Activité Biologique

3,5-Dichloro-3',4'-dimethoxybenzophenone (DCDB) is a synthetic organic compound characterized by its unique structural features, including two chlorine atoms and two methoxy groups attached to a biphenyl framework. With the molecular formula C₁₅H₁₂Cl₂O₃ and a molecular weight of 311.2 g/mol, DCDB has garnered attention in various fields, particularly in biological research due to its potential bioactive properties.

Antimicrobial Properties

Research indicates that DCDB exhibits antimicrobial activity , making it a candidate for further study in pharmaceutical applications. Its effectiveness against various bacterial strains suggests potential use in developing new antimicrobial agents. The mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic processes within microbial cells.

Anticancer Potential

DCDB has also been investigated for its anticancer properties . Studies have shown that its derivatives can inhibit the proliferation of cancer cells in vitro. For instance, experiments on prostate cancer cell lines demonstrated significant cytotoxic effects, with IC50 values indicating effective concentrations for inhibiting cell growth. The compound's ability to induce apoptosis in cancer cells could be attributed to its interaction with specific cellular pathways, such as those involving the aryl hydrocarbon receptor (AhR) and ryanodine receptors (RyR).

The biological activity of DCDB is largely influenced by its structural characteristics. The presence of chlorine and methoxy groups allows for π-π stacking interactions with biological macromolecules, enhancing its binding affinity to proteins and receptors involved in various physiological processes. This interaction is crucial for understanding how DCDB can modulate biological pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of DCDB, a comparison with structurally similar compounds can be helpful:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4,4'-Dimethoxybenzophenone | Two methoxy groups on the same ring | Lacks chlorine substituents; different reactivity profile |

| 2,4-Dihydroxybenzophenone | Hydroxy groups instead of methoxy | Exhibits different solubility and reactivity; used in UV filters |

| 3,4-Dichlorobenzophenone | Chlorine substituents only | More reactive due to lack of methoxy groups; used in organic synthesis |

| 4-Chlorobenzophenone | Single chlorine substituent | Simpler structure; less complex interactions compared to dichloro derivatives |

The unique combination of chlorine and methoxy substituents in DCDB significantly influences both its chemical reactivity and biological activity compared to other benzophenone derivatives.

Case Study: Anticancer Activity

In a study examining the anticancer effects of DCDB on prostate cancer cell lines (PC3 and DU145), researchers found that treatment with varying concentrations led to decreased cell viability over time. The results indicated that DCDB could effectively reduce cell proliferation, suggesting its potential as a lead compound for developing cancer therapeutics .

Propriétés

IUPAC Name |

(3,5-dichlorophenyl)-(3,4-dimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2O3/c1-19-13-4-3-9(7-14(13)20-2)15(18)10-5-11(16)8-12(17)6-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJUJIMIVAHKLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60558638 | |

| Record name | (3,5-Dichlorophenyl)(3,4-dimethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116412-97-6 | |

| Record name | (3,5-Dichlorophenyl)(3,4-dimethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.